![molecular formula C19H16FN3O3S B2614768 2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 893381-23-2](/img/structure/B2614768.png)

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

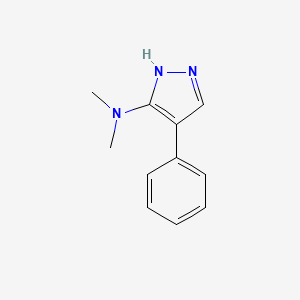

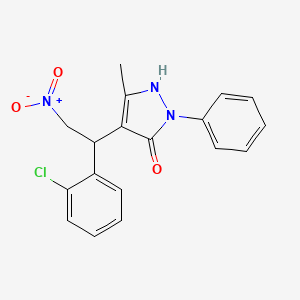

The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an imidazole ring, a sulfanyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall polarity, shape, and reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Studies have explored analogs as potent and efficacious inhibitors of PI3Kα and mTOR, indicating their potential in cancer therapy due to their ability to inhibit critical pathways involved in cancer cell growth and survival. For example, modifications of such compounds have been investigated to improve metabolic stability, which is crucial for their effectiveness and safety as therapeutic agents (Stec et al., 2011).

Antiprotozoal Activity

Compounds with similar structural motifs have shown significant activity against protozoal infections, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This suggests their potential as new antiprotozoal agents, providing alternatives to existing treatments and addressing drug resistance issues (Pérez‐Villanueva et al., 2013).

Anticancer Activity

Several derivatives have been synthesized and evaluated for their anticancer activity, with some showing considerable efficacy against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies. The structural diversity allows for targeting a range of cancer types, offering hope for treatments with fewer side effects and better patient outcomes (Yurttaş et al., 2015).

Antimicrobial Activity

Research has also uncovered the antimicrobial potential of related compounds, demonstrating significant activity against bacteria and fungi. This suggests their application in addressing infectious diseases and the growing problem of antimicrobial resistance (Badiger et al., 2013).

Wirkmechanismus

- The primary target of this compound is the cyclooxygenase (COX) enzyme. COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in various biological responses, including inflammation, pain, and fever regulation .

- Specifically, this compound interacts with both COX1 and COX2 isoforms. COX1 maintains constant functions in the cardiovascular and gastrointestinal systems, while COX2 is induced during inflammation and contributes to pain and inflammation .

- The inhibition of COX1 may impact cardiovascular and gastrointestinal functions, while COX2 inhibition targets inflammation and pain .

- By inhibiting COX, this compound disrupts this cascade, reducing the production of inflammatory mediators .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is orally administered and absorbed in the gastrointestinal tract. It distributes to various tissues, including sites of inflammation. Metabolism occurs primarily in the liver. Elimination occurs via urine and feces. The compound’s bioavailability depends on its solubility, stability, and metabolism .

Result of Action

Action Environment

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c20-14-3-1-2-4-15(14)22-18(24)11-27-19-21-7-8-23(19)10-13-5-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNGYMSUOPKGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2614690.png)

![N-(3-chloro-4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2614692.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2614693.png)

![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2614695.png)

![N-(3-hydroxypropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2614698.png)

![tert-butyl N-[(3R,4R)-3-hydroxytetrahydropyran-4-yl]carbamate](/img/structure/B2614704.png)

![1-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide](/img/structure/B2614705.png)

![2-[3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2614707.png)